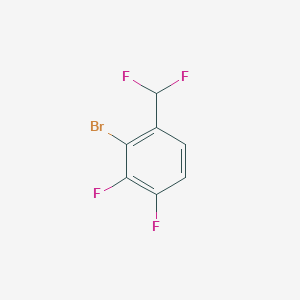

2-Bromo-3,4-difluorobenzodifluoride

Description

However, evidence points to structurally related bromo-difluoro derivatives with distinct functional groups, such as benzoyl chloride, benzoic acid, benzaldehyde, and phenol. These analogs share core features: a bromine atom and fluorine substituents at the 3,4-positions on the aromatic ring, which confer unique electronic and steric properties critical for applications in pharmaceuticals, agrochemicals, and materials science. For the purpose of this analysis, comparisons will focus on structurally and functionally similar compounds from the evidence, including positional isomers and derivatives with varying reactive groups.

Properties

IUPAC Name |

2-bromo-1-(difluoromethyl)-3,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVGCLUZHMTPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807204-26-7 | |

| Record name | 2-bromo-1-(difluoromethyl)-3,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluorobenzodifluoride typically involves halogenation reactions. One common method is the bromination of 3,4-difluorobenzodifluoride using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-difluorobenzodifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions, although these are less common due to the electron-withdrawing nature of fluorine.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Substitution: Strong electrophiles such as nitronium ions in the presence of a catalyst like sulfuric acid can be employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Products include substituted benzodifluorides with various functional groups.

Electrophilic Substitution: Products include nitro, sulfonyl, or acyl derivatives of the original compound.

Oxidation: Products include carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-3,4-difluorobenzodifluoride is extensively used in medicinal chemistry for:

- Drug Synthesis : It acts as a precursor for various active pharmaceutical ingredients (APIs).

- Antimicrobial and Anticancer Activity : Research indicates that derivatives exhibit significant biological activity against various pathogens and cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanisms involved apoptosis induction and cell cycle arrest.

Biological Research

The compound is employed in biological studies to understand:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential for drug design targeting metabolic disorders.

Case Study: Enzyme Inhibition

Research highlighted its effectiveness in covalently modifying enzyme activity, showcasing its utility as a lead compound for further drug development.

Agrochemical Applications

In the agricultural sector, this compound is utilized in:

- Pesticide Development : Its reactive nature allows for the synthesis of new agrochemicals with enhanced efficacy against pests.

Mechanism of Action

The mechanism by which 2-Bromo-3,4-difluorobenzodifluoride exerts its effects is primarily through its reactivity with nucleophiles and electroph

Biological Activity

2-Bromo-3,4-difluorobenzodifluoride (often referred to as 2-Bromo-3,4-difluorobenzene) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of halogens, particularly fluorine, into organic molecules can significantly influence their pharmacological properties, including lipophilicity, metabolic stability, and biological efficacy.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a bromine atom and two fluorine atoms attached to a benzene ring, which enhances its lipophilicity and may affect its interaction with biological targets. The presence of these halogens can also modulate the compound's electronic properties, potentially influencing its reactivity and binding affinity.

Biological Activity Overview

Research indicates that fluorinated compounds can exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activity of this compound has been investigated in various studies:

Antimicrobial Activity

Fluorinated compounds are often evaluated for their antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) values for related fluorinated compounds have shown promising results against various strains of bacteria. While specific MIC values for this compound were not found in the literature, similar compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Fluorinated aromatic compounds have also been explored for their anticancer properties. A study on structurally related compounds indicated that certain fluorinated benzenes could activate apoptotic pathways in cancer cells:

Mechanistic Insights

The biological activity of fluorinated compounds is often linked to their ability to alter metabolic pathways or interact with specific enzymes:

- Metabolic Stability: Fluorination can improve metabolic stability in human microsomes. For example, the introduction of fluorine atoms has been shown to reduce clearance rates in metabolic studies . This property is crucial for maintaining effective drug concentrations in vivo.

- Lipophilicity: The presence of fluorine increases lipophilicity compared to non-fluorinated analogs. This characteristic can enhance membrane permeability and facilitate cellular uptake .

Case Studies and Research Findings

A review of the literature reveals several relevant studies examining the biological activity of fluorinated compounds similar to this compound:

These studies indicate that while direct data on this compound is sparse, its structural relatives exhibit significant biological activities that warrant further investigation.

Comparison with Similar Compounds

2-Bromo-3,4-difluorobenzoyl Chloride (C₇H₂BrClF₂O)

2-Bromo-3,4-difluorobenzoic Acid (C₇H₃BrF₂O₂)

- Molecular Weight : 237.00 g/mol .

- Density : 1.872 g/cm³ .

- Key Properties : Carboxylic acid functionality enables use in metal-catalyzed cross-coupling reactions. The Br and F substituents direct regioselectivity in substitution reactions.

- Applications : Building block for bioactive molecules and ligands in catalysis .

2-Bromo-3,4-difluorobenzaldehyde (C₇H₃BrF₂O)

- CAS No.: 1578156-21-4 .

- Key Properties : Aldehyde group facilitates nucleophilic addition reactions. The bromine atom allows further functionalization via Suzuki-Miyaura coupling.

- Applications : Precursor for heterocyclic compounds and agrochemical intermediates.

Positional Isomers

2-Bromo-3,5-difluorophenol (C₆H₃BrF₂O)

2-Bromo-3,5-difluorobenzoic Acid (C₇H₃BrF₂O₂)

- Similarity Index : 0.86 (compared to 2-Bromo-3,4-difluorobenzoic acid) .

- Key Properties : Meta-substitution pattern alters electronic effects, reducing steric hindrance compared to 3,4-substituted analogs.

Key Findings

Electronic Effects : Bromine and fluorine substituents enhance electrophilicity and direct substitution patterns. For example, 2-Bromo-3,4-difluorobenzoyl chloride’s reactivity is driven by electron-withdrawing groups .

Steric Considerations : 3,4-Substitution creates steric hindrance, whereas 3,5-substitution (e.g., 2-Bromo-3,5-difluorobenzoic acid) offers better accessibility for catalytic reactions .

Industrial Utility: Bromo-difluoro derivatives are pivotal in synthesizing complex molecules, with applications ranging from asymmetric catalysis (phenols ) to drug intermediates (benzylamines ).

Q & A

Q. How does the reactivity of this compound compare to its non-fluorinated analog?

- Methodological Answer : Fluorine’s electronegativity increases the C-Br bond polarity, accelerating SNAr reactions by 2–3 orders of magnitude compared to non-fluorinated analogs. Use Hammett substituent constants (σₘ = 0.34 for -F) to predict rate enhancements. Competitive reaction studies with equimolar substrates in DMSO-d₆ quantify relative kinetics via ¹H NMR integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.